(E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
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Overview
Description
(E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a core structure that includes a purine base. The presence of the dimethoxystyryl and dipropyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable xanthine derivative under basic conditions to form the styryl group. This is followed by methylation and propylation reactions to introduce the methyl and dipropyl groups, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the styryl group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
(E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) pathways.
Comparison with Similar Compounds
8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the methyl group at the 7-position.
7-Methyl-1,3-dipropylxanthine: Lacks the dimethoxystyryl group.
1,3-Dipropylxanthine: Lacks both the methyl and dimethoxystyryl groups.
Uniqueness: (E)-8-(2,3-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of both the dimethoxystyryl and dipropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
151539-28-5 |
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Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-13-25-20-18(21(27)26(14-7-2)22(25)28)24(3)17(23-20)12-11-15-9-8-10-16(29-4)19(15)30-5/h8-12H,6-7,13-14H2,1-5H3/b12-11+ |
InChI Key |
LWLQTEDROOYMGL-VAWYXSNFSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)OC)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)OC)C |
Origin of Product |
United States |
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